5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, with the Chemical Abstracts Service number 1503577-93-2, is a heterocyclic compound featuring an oxadiazole ring. This compound is classified under the category of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound falls under the broader classification of organic compounds, specifically heterocycles, which include a ring structure containing at least one atom that is not carbon. In this case, the oxadiazole ring comprises nitrogen and oxygen atoms.
The synthesis of 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The general synthetic route includes the following steps:
The reaction conditions often require controlled temperatures and specific stoichiometric ratios of reactants to ensure high yields and purity of the final product. For instance, refluxing may be employed to facilitate the reaction, followed by cooling and filtration to isolate the desired compound.
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts or activating agents. For example, esterification typically requires an acid catalyst and heat.
The mechanism of action for compounds like 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The oxadiazole ring may enhance lipophilicity and facilitate cell membrane penetration.
Upon entering biological systems, this compound may undergo metabolic transformations that activate or deactivate its pharmacological effects. Research indicates that oxadiazoles can exhibit anti-inflammatory and antimicrobial activities through various pathways .
The physical properties of 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid include:
Chemical properties include:
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific uses:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884, but its therapeutic potential remained unexplored until the mid-20th century. The 1960s marked a pivotal milestone with the approval of Oxolamine as a cough suppressant, leveraging the ring's metabolic stability and favorable pharmacokinetics. Since then, seven additional drugs featuring this scaffold have reached clinical use, including the antiviral Pleconaril (2002) and the muscular dystrophy drug Ataluren (2014) [1] [2]. Contemporary drug discovery efforts focus on structural diversification to enhance target specificity, particularly against resistant pathogens and oncology targets. The progression of 1,2,4-oxadiazole therapeutics demonstrates three key evolutionary phases: early empirical applications (1960s–1990s), bioisostere-driven design (1990s–2010s), and current computationally optimized agents (post-2010) [4] [7].
Table 1: Clinically Approved 1,2,4-Oxadiazole-Based Therapeutics
Compound | Approval Year | Therapeutic Category | Key Structural Features |
---|---|---|---|
Oxolamine | 1960s | Antitussive | 3-Phenyl substitution |
Prenoxdiazine | 1970s | Antitussive | Morpholine-linked oxadiazole |
Pleconaril | 2002 | Antiviral | 3-(3-Methylisoxazolyl) substitution |
Ataluren | 2014 | Muscular dystrophy | 3-Fluorobenzyl side chain |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing inherent metabolic instability while preserving spatial geometry. This scaffold exhibits superior resistance to enzymatic hydrolysis due to its electronic distribution and ring strain, significantly improving compound half-lives in vivo. Computational studies confirm that 1,2,4-oxadiazoles maintain comparable hydrogen-bonding capacity (–O– and =N– motifs) to carbonyl groups, enabling target engagement without sacrificing binding affinity [1] [4]. Recent applications demonstrate three strategic bioisosteric implementations:
Table 2: Bioisosteric Advantages Over Carbonyl Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|---|
Metabolic stability | Low | Moderate | High | ↑ Oral bioavailability |
H-bond acceptor count | 2 | 2 | 2–3 | ↑ Target engagement |
Dipole moment (Debye) | 1.5–1.8 | 3.5–4.0 | 2.8–3.2 | Optimal membrane permeability |
Hydrolytic resistance | Susceptible | Susceptible | Resistant | ↓ CYP-mediated degradation |
Furan heterocycles contribute essential electronic and steric properties to bioactive molecules, with the 2-ethylfuran moiety emerging as a privileged substructure. The electron-rich furan oxygen enables cation-π interactions with target proteins, while its planar geometry facilitates π-stacking in enzyme binding pockets. Ethyl substitution at the furan 5-position enhances these effects through:
Naturally occurring furan-oxadiazole hybrids like Phidianidine A (isolated from Phidiana militaris) demonstrate potent biological activity, including protein-tyrosine phosphatase 1B inhibition (IC₅₀ = 1.7 μM) and CXCR4 receptor antagonism. Synthetic derivatives like 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (PubChem CID: 112619453) exploit this synergy, where the furan's electron-donating capacity (+M effect) enhances oxadiazole ring stability while improving solubility profiles [2] [6]. This bifunctional architecture enables dual binding modes critical for targeting complex enzyme systems like xanthine oxidase and microbial topoisomerases.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: